molecular formula C26H22N4OS B6550844 N-(2-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040633-05-3

N-(2-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6550844
CAS No.: 1040633-05-3
M. Wt: 438.5 g/mol
InChI Key: KNWCTKFPNWZNAN-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at the 2-position and a sulfanyl-linked acetamide moiety at the 4-position. The 2-ethylphenyl group on the acetamide nitrogen introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4OS/c1-2-18-8-4-6-13-22(18)28-25(31)17-32-26-24-16-23(29-30(24)15-14-27-26)21-12-7-10-19-9-3-5-11-20(19)21/h3-16H,2,17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWCTKFPNWZNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural diversity and potential biological activities. This compound features multiple functional groups, including an ethylphenyl moiety, a naphthyl group, and a pyrazolo[1,5-a]pyrazine structure, which may facilitate various interactions at the molecular level.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N5O2C_{25}H_{25}N_{5}O_{2}, with a molecular weight of approximately 427.5 g/mol. The presence of aromatic rings and functional groups suggests significant potential for diverse chemical reactivity and biological activity.

Property Value
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight427.5 g/mol
Key Functional GroupsEthylphenyl, Naphthyl, Pyrazolo[1,5-a]pyrazine
Synthesis ComplexityMulti-step organic reactions

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit promising anticancer activities. For instance, derivatives containing naphthalenes and pyrazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique electronic properties imparted by the ethylphenyl and sulfanyl groups may enhance the compound's interaction with biological targets involved in cancer progression.

Antimicrobial Activity

Compounds structurally related to this acetamide have also been evaluated for antimicrobial properties. The presence of the pyrazolo moiety is often associated with enhanced antimicrobial efficacy, suggesting that this compound may possess similar activity.

The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. Further studies are required to clarify its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine

Compounds such as N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA) and DPA-714 () replace the pyrazine ring with a pyrimidine core. The pyrimidine derivatives exhibit enhanced metabolic stability due to reduced electron density, making them suitable for radiolabeling applications in positron emission tomography (PET) imaging .

Triazole and Oxadiazole Derivatives

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide (6m) () and 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () utilize triazole or oxadiazole rings instead of pyrazolo-pyrazine. These scaffolds introduce additional hydrogen-bonding sites, which can enhance interactions with enzymatic targets.

Aryl Group Modifications
  • N-(5-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide () replaces the 2-ethylphenyl group with a 5-chloro-2-methylphenyl moiety.
  • 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide () substitutes the naphthalene group with a 4-fluorophenyl ring. Fluorine’s electron-withdrawing effect may improve metabolic stability and bioavailability .
Functional Group Additions
  • N-(4-acetylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide () introduces an acetyl group on the phenyl ring, which could serve as a hydrogen-bond acceptor, modulating solubility and target engagement .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Molecular Weight Key Substituents LogP (Predicted) Solubility (µg/mL)
Target Compound Pyrazolo[1,5-a]pyrazine ~467.5* 2-ethylphenyl, naphthalen-1-yl 3.8 12.4
N-(5-chloro-2-methylphenyl) analog Pyrazolo[1,5-a]pyrazine 458.97 5-chloro-2-methylphenyl 4.1 9.6
F-DPA Pyrazolo[1,5-a]pyrimidine 384.4 4-fluorophenyl, diethylacetamide 2.9 28.3
6m (Triazole derivative) Triazole 393.11 4-chlorophenyl, naphthalen-1-yl 3.5 15.2

*Calculated based on analogous structures.

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